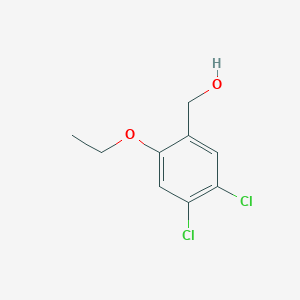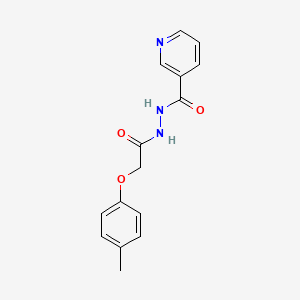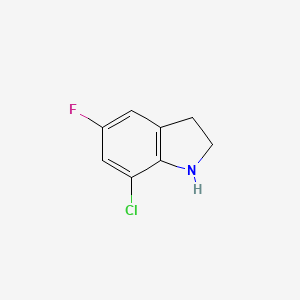
7-Chloro-5-fluoroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-fluoroindoline is a heterocyclic organic compound that has garnered significant interest in various fields of research. This compound is characterized by the presence of both chlorine and fluorine atoms attached to an indoline ring, which is a saturated derivative of indole. The incorporation of halogens like chlorine and fluorine into the indoline structure can significantly influence the compound’s reactivity, selectivity, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the notable methods for synthesizing 7-Chloro-5-fluoroindoline involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and offers several advantages, including shorter reaction times, high yields, and eco-friendly conditions . The reaction typically proceeds within 9-15 minutes, producing the desired product in good to excellent yields (64-92%) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis and copper catalysts suggests potential scalability for industrial applications. The efficiency and eco-friendliness of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-fluoroindoline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indoline ring can undergo oxidation to form indole derivatives and reduction to form more saturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted indoline derivatives.
Oxidation Reactions: Formation of indole derivatives.
Reduction Reactions: Formation of more saturated indoline derivatives.
Scientific Research Applications
7-Chloro-5-fluoroindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents due to its unique chemical structure and reactivity.
Industry: Applications in the production of agrochemicals and polymers due to the stability imparted by the halogen atoms.
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoroindoline is primarily influenced by the presence of chlorine and fluorine atoms, which can affect the compound’s interaction with biological targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo various chemical reactions suggests potential interactions with multiple biological pathways .
Comparison with Similar Compounds
5-Fluoroindoline: Similar in structure but lacks the chlorine atom.
7-Chloro-5-fluoroindoline-2,3-dione: A more oxidized form of this compound.
5-Chloroindoline: Similar in structure but lacks the fluorine atom.
Uniqueness: this compound is unique due to the simultaneous presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H7ClFN |
|---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
7-chloro-5-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,11H,1-2H2 |
InChI Key |
DVCNRJNOFOBYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


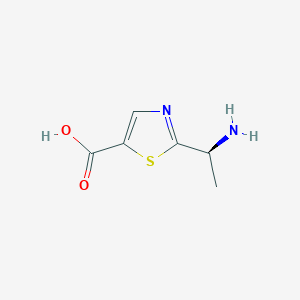
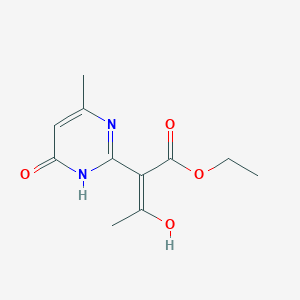
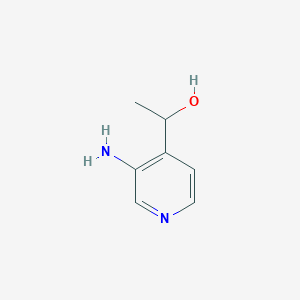
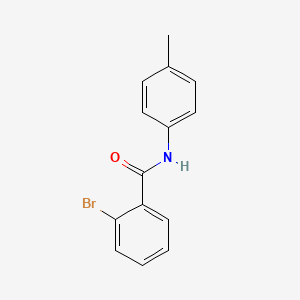
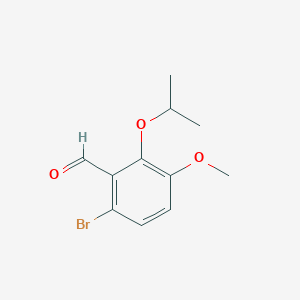
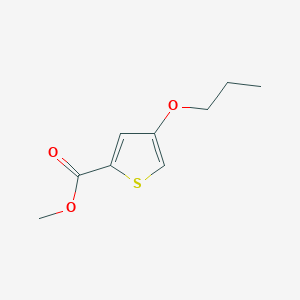
![2,2-Difluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B12996496.png)

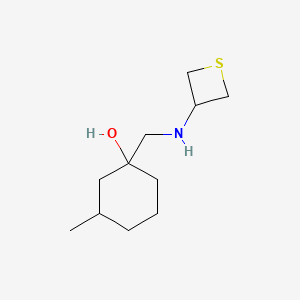

![tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate](/img/structure/B12996526.png)
![5-(5-((3-(1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole hydrochloride](/img/structure/B12996541.png)
